Decylubiquinone (CAS 55486-00-5) is a synthetic analog of ubiquinone (coenzyme Q10) characterized by a 2,3-dimethoxy-5-methyl-1,4-benzoquinone core conjugated to a saturated n-decyl side chain. Unlike the physiological isoprenoid tail of CoQ10, this structural modification confers distinct physicochemical properties, including enhanced solubility in organic solvents and differential interactions with mitochondrial respiratory complexes.
Molecular FormulaC19H30O4
Molecular Weight322.4 g/mol
CAS No.55486-00-5
Cat. No.B1670182
⚠ Attention: For research use only. Not for human or veterinary use.
Yellow, viscous oil in pure form (supplied as 200mg / mL ethanol solution)
Solubility
Soluble in DMSO
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Decylubiquinone (CAS 55486-00-5) | A Synthetic Coenzyme Q10 Analog for Mitochondrial Research and Biochemical Assays
Decylubiquinone (CAS 55486-00-5) is a synthetic analog of ubiquinone (coenzyme Q10) characterized by a 2,3-dimethoxy-5-methyl-1,4-benzoquinone core conjugated to a saturated n-decyl side chain [1]. Unlike the physiological isoprenoid tail of CoQ10, this structural modification confers distinct physicochemical properties, including enhanced solubility in organic solvents and differential interactions with mitochondrial respiratory complexes [2][3]. Decylubiquinone is primarily utilized as a biochemical tool for investigating mitochondrial permeability transition pore (mPTP) regulation, serving as an artificial electron acceptor in Complex I and glycerol-3-phosphate dehydrogenase assays, and for probing quinone binding site specificity [4][5][6].
Workflow
Mitochondrial permeability transition pore (mPTP) regulation research
Assay role
Artificial electron acceptor for Complex I and glycerol-3-phosphate dehydrogenase assays
Probe
Quinone binding site specificity in respiratory complexes
[1] Armstrong JS, et al. The Coenzyme Q10 analog decylubiquinone inhibits the redox-activated mitochondrial permeability transition: role of mitochondrial complex III. J Biol Chem. 2003;278(49):49079-84. View Source
[2] Wan YP, et al. Low molecular weight analogs of coenzyme Q as hydrogen acceptors and donors in systems of the respiratory chain. Biochem Biophys Res Commun. 1975;65(3):1127-34. View Source
[3] Wang Y, Hekimi S. Mitochondrial respiration without ubiquinone biosynthesis. Hum Mol Genet. 2013;22(23):4768-83. View Source
[4] Fontaine E, Ichas F, Bernardi P. A ubiquinone-binding site regulates the mitochondrial permeability transition pore. J Biol Chem. 1998;273(40):25734-40. View Source
[5] Estornell E, et al. Assay conditions for the mitochondrial NADH:coenzyme Q oxidoreductase. FEBS Lett. 1993;332(1-2):127-31. View Source
[6] Rauchová H, et al. Steady-state kinetics of reduction of coenzyme Q analogs by glycerol-3-phosphate dehydrogenase in brown adipose tissue mitochondria. Arch Biochem Biophys. 1997;344(1):235-41. View Source
Why Decylubiquinone (CAS 55486-00-5) Cannot Be Substituted with Generic CoQ10 or Other Ubiquinone Analogs in Critical Research Applications
Generic substitution among ubiquinone analogs is scientifically unsound due to profound differences in side chain structure that dictate bioavailability, subcellular targeting, and specific interactions with mitochondrial enzymes and regulatory sites [1]. The native isoprenoid tail of CoQ10 is optimized for membrane integration and electron transport, but its extreme hydrophobicity limits its direct utility in aqueous biochemical assays [2]. In contrast, Decylubiquinone's shorter, saturated decyl chain alters its partitioning and interaction kinetics, enabling distinct functional outcomes such as selective mPTP inhibition without respiratory chain suppression—a property not shared by CoQ10 or shorter-chain analogs like Ubiquinone 0 [3]. Furthermore, as demonstrated in head-to-head comparative studies, quinone analogs exhibit divergent and sometimes opposing effects on mitochondrial substrate oxidation and cell viability, precluding any assumption of functional equivalence [4][5].
Side-chain mismatch
Saturated decyl side chain alters interaction with respiratory complexes versus the isoprenoid tail of CoQ10; mPTP modulation may not transfer.
Substrate oxidation direction
Decylubiquinone increases NADH oxidation, while idebenone inhibits it; pathway-specific responses may confound Complex I vs. Complex II studies.
Cell-type consistency
Ubiquinone 0 and Ubiquinone 5 show opposite mPTP effects across hepatocyte cell lines; analog-specific validation may be required for multi-model workflows.
[1] Wang Y, Hekimi S. Mitochondrial respiration without ubiquinone biosynthesis. Hum Mol Genet. 2013;22(23):4768-83. View Source
[2] Wan YP, et al. Low molecular weight analogs of coenzyme Q as hydrogen acceptors and donors in systems of the respiratory chain. Biochem Biophys Res Commun. 1975;65(3):1127-34. View Source
[3] Fontaine E, Ichas F, Bernardi P. A ubiquinone-binding site regulates the mitochondrial permeability transition pore. J Biol Chem. 1998;273(40):25734-40. View Source
[4] Brière JJ, et al. Quinone analogues regulate mitochondrial substrate competitive oxidation. Biochem Biophys Res Commun. 2004;316(4):1138-42. View Source
[5] Yu-Wai-Man P, et al. Evaluating the therapeutic potential of idebenone and related quinone analogues in Leber hereditary optic neuropathy. Mitochondrion. 2017;36:36-42. View Source
Quantitative Evidence for Decylubiquinone (CAS 55486-00-5): Differentiating Performance Data Against Key Comparators
Superior Cytoprotective Potency of Decylubiquinone vs. Idebenone in a Friedreich's Ataxia Cell Model
Decylubiquinone demonstrates a ~10-fold higher potency than idebenone in protecting Friedreich's Ataxia (FRDA) patient fibroblasts from glutathione depletion-induced cell death [1].
EC50 for protection against BSO-induced cell death
Target Compound Data
56 ± 4 nM
Comparator Or Baseline
Idebenone: 551 ± 23 nM
Quantified Difference
~10-fold lower EC50 (higher potency)
Conditions
FRDA patient-derived fibroblasts treated with L-buthionine sulfoximine (BSO) to deplete glutathione
Why This Matters
This ~10-fold potency advantage in a disease-relevant cellular model provides a quantifiable basis for selecting Decylubiquinone over Idebenone for in vitro studies of cytoprotection and mitochondrial oxidative stress.
Friedreich's AtaxiaCytoprotectionOxidative Stress
[1] Khdour OM, et al. Identification of a novel class of small molecules that protect Friedreich ataxia fibroblasts from glutathione depletion-induced cell death. J Med Chem. 2014;57(10):4024-38. (Data reported in Table 1 of PMC4027425). View Source
Divergent Modulation of Mitochondrial Substrate Oxidation: Decylubiquinone vs. Idebenone
Decylubiquinone and idebenone exert opposite effects on NADH oxidation. While Decylubiquinone increases NADH oxidation, idebenone inhibits it, leading to a strong bias towards succinate oxidation in idebenone-treated mitochondria [1].
Sub-mitochondrial particles oxidizing NADH or succinate
Why This Matters
This mechanistic divergence demonstrates that Decylubiquinone and Idebenone are not functionally interchangeable. Selection should be driven by the specific experimental goal: Decylubiquinone for studies requiring maintained or enhanced Complex I-linked respiration, versus Idebenone for shifting electron flux towards Complex II.
Mitochondrial RespirationComplex IComplex II
[1] Brière JJ, et al. Quinone analogues regulate mitochondrial substrate competitive oxidation. Biochem Biophys Res Commun. 2004;316(4):1138-42. View Source
Unique Profile as an mPTP Inhibitor: Comparable to Cyclosporin A Yet Without Respiratory Chain Inhibition
Decylubiquinone inhibits the mitochondrial permeability transition pore (mPTP) with efficacy comparable to the classic inhibitor Cyclosporin A. Crucially, unlike Ubiquinone 0 (which is more potent) and all other tested quinones, Decylubiquinone achieves this inhibition without suppressing mitochondrial respiration [1].
mPTP inhibition & respirationHead-to-head
PTP inhibition comparable to CsA; no respiration suppression. Ubiquinone 0: more potent but inhibits respiration.
PTP inhibition comparable to Cyclosporin A; No inhibition of respiration
Comparator Or Baseline
Ubiquinone 0: More potent PTP inhibition, but inhibits respiration; Ubiquinone 5: No PTP inhibition
Quantified Difference
Qualitative difference in respiratory effect; Functional profile comparison
Conditions
Ca2+-induced mPTP opening in isolated rat liver mitochondria
Why This Matters
This unique combination of mPTP inhibition with preserved respiration is a defining feature for applications where cellular ATP production must be maintained while protecting against apoptotic stimuli, making Decylubiquinone a specialized tool distinct from more potent but respiration-compromising analogs.
[1] Fontaine E, Ichas F, Bernardi P. A ubiquinone-binding site regulates the mitochondrial permeability transition pore. J Biol Chem. 1998;273(40):25734-40. View Source
Differential Cell Line-Specific Regulation of mPTP vs. Ubiquinone 0 and Ubiquinone 5
A study comparing multiple ubiquinone analogs across three hepatocyte cell lines revealed that only Decylubiquinone (DUb) maintained a consistent effect on mPTP regulation, whereas Ubiquinone 0 (Ub0) and Ubiquinone 5 (Ub5) exhibited variable and even opposite effects (inhibition vs. induction) depending on the cell line [1].
Cross-cell-line mPTPHead-to-head
Decylubiquinone: consistent inhibition across 3 cell lines; Ub0 & Ub5: variable (inhibition or induction)
Cell-model consistency may reduce experimental variability
Hepatocyte & liver cell line panel
Mitochondrial Permeability TransitionCell Line VariabilityHepatocyte
Evidence Dimension
Consistency of mPTP regulation across cell lines
Target Compound Data
Consistent effect across all three cell lines tested (inhibited PTP)
Comparator Or Baseline
Ubiquinone 0: Inhibited PTP in Clone-9 cells, but induced PTP in MH1C1 cells; Ubiquinone 5: Induced PTP in Clone-9 cells, no effect in MH1C1 cells and hepatocytes
Quantified Difference
Qualitative difference in cross-cell line consistency
Conditions
Freshly isolated rat hepatocytes, cultured rat liver Clone-9 cells, and cancerous rat liver MH1C1 cells
Why This Matters
For studies involving multiple cell types or aiming for translational relevance, Decylubiquinone offers a more predictable and uniform effect on mPTP regulation, reducing experimental variability compared to other analogs with highly cell-context-dependent activities.
Mitochondrial Permeability TransitionCell Line VariabilityHepatocyte
[1] Devun F, et al. Ubiquinone analogs: a mitochondrial permeability transition pore-dependent pathway to selective cell death. PLoS One. 2010;5(7):e11792. View Source
Physicochemical and Stability Profile for In Vitro Use vs. Endogenous CoQ10
Decylubiquinone is characterized by high solubility in common laboratory solvents (up to 100 mM in DMSO or ethanol) and proven stability as a neat oil stored at -20°C for at least one year . This contrasts sharply with the extreme hydrophobicity of CoQ10, which is too insoluble in water for direct addition to aqueous assay media, a key driver for the adoption of Decylubiquinone as an artificial electron acceptor [1].
Solubility & stabilityClass-level
Soluble in DMSO up to 100 mM; stable ≥1 year at -20°C. CoQ10: water-insoluble.
Aqueous assay compatibility and handling convenience
Standard lab storage conditions
SolubilityStabilityAssay Development
Evidence Dimension
Solubility and Stability
Target Compound Data
Soluble in DMSO up to 100 mM; Stable as supplied for ≥1 year at -20°C
Comparator Or Baseline
Coenzyme Q10 (CoQ10): Extremely hydrophobic; too insoluble in water for direct assay use [1]
Quantified Difference
Qualitative and functional difference in experimental utility
Conditions
Standard laboratory storage and handling conditions
Why This Matters
This well-defined solubility and stability profile ensures reproducible experimental results and simplifies handling, making Decylubiquinone a more practical and reliable reagent for in vitro mitochondrial assays compared to the native, highly lipophilic CoQ10.
SolubilityStabilityAssay Development
[1] Estornell E, et al. Assay conditions for the mitochondrial NADH:coenzyme Q oxidoreductase. FEBS Lett. 1993;332(1-2):127-31. View Source
Functional Efficiency in Respiratory Chain Rescue: Alkyl vs. Isoprenoid Side Chains
In a genetic model of CoQ deficiency, rescue of mitochondrial respiration was shown to be side chain length-dependent. Analogues with alkyl side chains, including Decylubiquinone (decylUQ) and Idebenone, were found to be inefficient in comparison to analogues with isoprenoid side chains [1].
Not suited as CoQ replacement in deficiency models
Mclk1 knockout cell model
Electron Transport ChainCoQ DeficiencyRescue Assay
Evidence Dimension
Efficiency in rescuing respiratory deficiency
Target Compound Data
Inefficient rescue
Comparator Or Baseline
Analogues with isoprenoid side chains: Efficient rescue
Quantified Difference
Qualitative difference; Efficient vs. Inefficient
Conditions
Mclk1 knockout mouse cells lacking endogenous CoQ
Why This Matters
This class-level finding establishes a critical boundary for Decylubiquinone's utility: it is suboptimal as an electron carrier replacement in CoQ-deficient systems compared to isoprenoid analogs. This knowledge prevents misapplication and directs use towards its validated strengths as an mPTP modulator and artificial acceptor.
Electron Transport ChainCoQ DeficiencyRescue Assay
[1] Wang Y, Hekimi S. Mitochondrial respiration without ubiquinone biosynthesis. Hum Mol Genet. 2013;22(23):4768-83. View Source
Optimized Applications for Decylubiquinone (CAS 55486-00-5): Evidence-Based Use Cases in Mitochondrial Research
Potent Cytoprotection Studies in Friedreich's Ataxia and Oxidative Stress Models
Utilize Decylubiquinone as a benchmark cytoprotective agent in FRDA patient-derived fibroblasts and other oxidative stress models. Its ~10-fold higher potency (EC50: 56 nM) compared to Idebenone (EC50: 551 nM) in protecting against glutathione depletion-induced death provides a strong quantitative justification for its use as a positive control or lead analog in drug discovery efforts targeting mitochondrial diseases [1].
Investigating Mitochondrial Permeability Transition (mPT) Without Compromising Respiration
Employ Decylubiquinone as a selective tool to study the role of the mPTP in cell death pathways. Its unique ability to inhibit pore opening with efficacy comparable to Cyclosporin A, yet without suppressing mitochondrial respiration, allows for the dissection of mPTP-mediated events from broader bioenergetic collapse. This is in stark contrast to Ubiquinone 0, which is a more potent inhibitor but also compromises respiration [2].
Standardized Biochemical Assays for Complex I and Glycerol-3-Phosphate Dehydrogenase
Apply Decylubiquinone as a reliable, soluble artificial electron acceptor for in vitro assays of mitochondrial Complex I (NADH:CoQ oxidoreductase) and glycerol-3-phosphate dehydrogenase. Its well-defined solubility (up to 100 mM in DMSO/ethanol) and stability profile address the key limitation of using native, water-insoluble CoQ10, enabling more reproducible and scalable assay conditions [3][4].
Use Decylubiquinone in comparative studies against Idebenone to investigate the regulation of mitochondrial substrate oxidation. The finding that Decylubiquinone increases NADH oxidation while Idebenone inhibits it provides a clear experimental system to probe the differential control of electron entry via Complex I versus Complex II, and to assess the functional consequences of modulating this balance [5].
Solubility and stability for aqueous assay systems
Artificial electron acceptor activity in kinetic studies
Mitochondrial substrate oxidation studies
Directional effect on NADH oxidation
Complex I vs Complex II electron flux experiments
[1] Khdour OM, et al. Identification of a novel class of small molecules that protect Friedreich ataxia fibroblasts from glutathione depletion-induced cell death. J Med Chem. 2014;57(10):4024-38. View Source
[2] Fontaine E, Ichas F, Bernardi P. A ubiquinone-binding site regulates the mitochondrial permeability transition pore. J Biol Chem. 1998;273(40):25734-40. View Source
[3] Estornell E, et al. Assay conditions for the mitochondrial NADH:coenzyme Q oxidoreductase. FEBS Lett. 1993;332(1-2):127-31. View Source
[4] Rauchová H, et al. Steady-state kinetics of reduction of coenzyme Q analogs by glycerol-3-phosphate dehydrogenase in brown adipose tissue mitochondria. Arch Biochem Biophys. 1997;344(1):235-41. View Source
[5] Brière JJ, et al. Quinone analogues regulate mitochondrial substrate competitive oxidation. Biochem Biophys Res Commun. 2004;316(4):1138-42. View Source
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